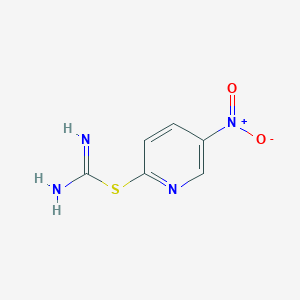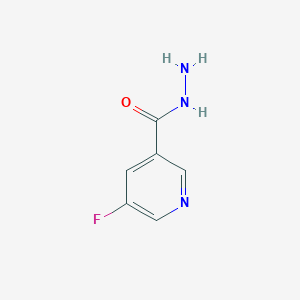
2-Amino-2H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2H-purin-6-ol typically involves the reaction of 6-chloropurine with ammonia or amines under specific conditions. One common method includes heating 6-chloropurine with aqueous ammonia or amines in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dioxopurine derivatives.
Reduction: Reduction reactions can convert it to dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2,6-Dioxopurine derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2H-purin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other purine derivatives.
Biology: It serves as a probe for studying DNA and RNA interactions, as well as enzyme-substrate interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds
Mécanisme D'action
The mechanism of action of 2-Amino-2H-purin-6-ol involves its incorporation into nucleic acids, where it can form base pairs with cytosine instead of thymine or uracil. This mispairing can lead to mutations and disrupt normal cellular processes. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, thereby exerting its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base that pairs with thymine in DNA and uracil in RNA.
Guanine: Another purine base that pairs with cytosine in both DNA and RNA.
2-Aminopurine: A synthetic analog of adenine used as a mutagen in genetic research.
Uniqueness
2-Amino-2H-purin-6-ol is unique due to its ability to form non-standard base pairs, which makes it a valuable tool in studying mutagenesis and DNA repair mechanisms. Its structural similarity to adenine and guanine allows it to be incorporated into nucleic acids, yet its distinct properties enable it to disrupt normal base pairing and enzyme functions .
Propriétés
IUPAC Name |
2-amino-1,2-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIQMAARUYCXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(NC(=O)C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














